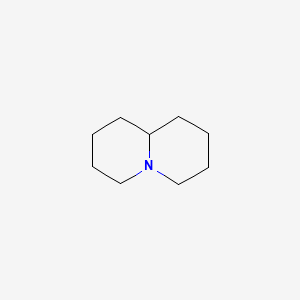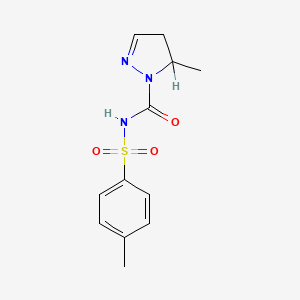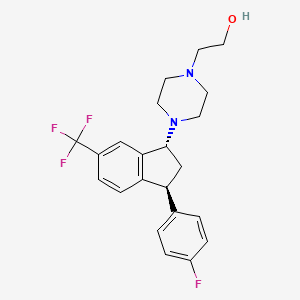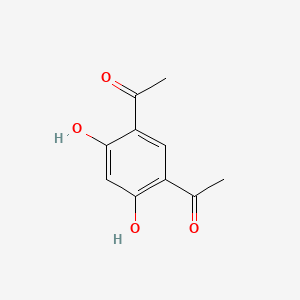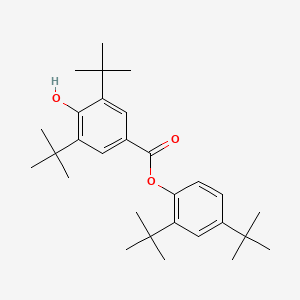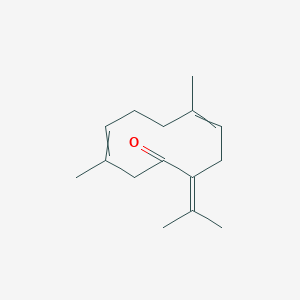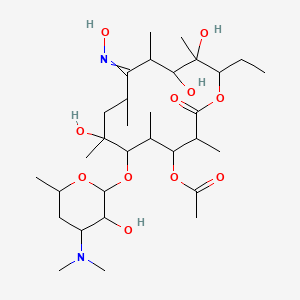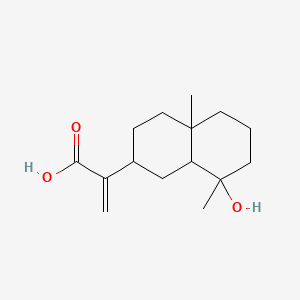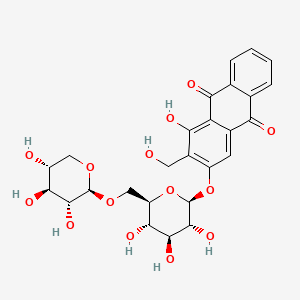
芦丁-7-O-β-D-葡萄糖苷
描述
Lucidinprimeveroside is a natural compound that is found in various plant species. It is a flavonoid glycoside that has gained significant attention due to its potential therapeutic properties. The compound has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action.
科学研究应用
定量分析
芦丁-7-O-β-D-葡萄糖苷用于定量分析茜草属植物提取物中的蒽醌类衍生物。 根和根茎 . 一种新的快速且无标准方法,用于通过1H NMR光谱对茜草素和芦丁-3-葡萄糖苷进行定性和定量分析 .
提取和分离
芦丁-7-O-β-D-葡萄糖苷可以从茜草属植物中提取出来。 使用乙醇作为溶剂 . 提取过程得到四种蒽醌化合物:芦丁-7-O-β-D-葡萄糖苷、茜草素、茜素和芦丁-ω-乙醚 .
晶体结构解析
芦丁-7-O-β-D-葡萄糖苷的晶体结构首次被记录 . 这也是已知的第一个含有蒽醌部分的糖苷的晶体结构 .
医药参考
芦丁-7-O-β-D-葡萄糖苷被用作药物研究中的参考物质 . 它提供经过认证的色谱纯度 .
天然染料分析
芦丁-7-O-β-D-葡萄糖苷是茜草属植物中的主要化合物,茜草属植物作为天然红色染料来源已有2000多年历史 .
蒽醌衍生物
芦丁-7-O-β-D-葡萄糖苷是一种蒽醌衍生物 . 蒽醌是一类天然存在的酚类化合物,具有多种生物活性,包括抗炎、抗菌和抗癌作用。
作用机制
Target of Action
Lucidin primeveroside, also known as Lucidin 3-O-β-primeveroside, is an anthraquinone derivative . The primary target of this compound is DNA . It interacts with DNA to form lucidin-specific DNA adducts .
Mode of Action
Lucidin primeveroside can be metabolically converted to a genotoxic compound called Lucidin . This metabolite subsequently forms lucidin-specific DNA adducts .
Biochemical Pathways
It is known that the compound can be metabolically converted to lucidin, which subsequently forms lucidin-specific dna adducts . This suggests that Lucidin primeveroside may influence pathways related to DNA repair and replication.
Pharmacokinetics
It is known that the compound can be metabolically converted to lucidin, which can interact with dna . More research is needed to understand the pharmacokinetics of Lucidin primeveroside.
Result of Action
The primary result of Lucidin primeveroside’s action is the formation of lucidin-specific DNA adducts .
Action Environment
It is known that the compound is present in madder root, which has been used as a coloring agent and food additive . More research is needed to understand how environmental factors influence the action of Lucidin primeveroside.
生化分析
Biochemical Properties
Lucidinprimeveroside plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in glycosylation processes, such as glycosyltransferases, which facilitate the attachment of sugar moieties to the anthraquinone core. This interaction is essential for the compound’s stability and bioactivity. Additionally, Lucidinprimeveroside has been shown to interact with various proteins, including those involved in cellular signaling pathways, thereby influencing cellular responses and functions .
Cellular Effects
Lucidinprimeveroside exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Lucidinprimeveroside can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, apoptosis, and differentiation. Moreover, it has been reported to affect gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the expression of genes involved in critical cellular processes .
Molecular Mechanism
The molecular mechanism of action of Lucidinprimeveroside involves several key interactions at the molecular level. It binds to specific biomolecules, including enzymes and receptors, to exert its effects. For example, Lucidinprimeveroside can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. Additionally, it can influence gene expression by interacting with DNA or RNA, leading to changes in transcriptional and post-transcriptional regulation. These molecular interactions are crucial for the compound’s bioactivity and therapeutic potential .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Lucidinprimeveroside have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been found that Lucidinprimeveroside exhibits relatively stable properties under controlled conditions, with minimal degradation over time. Its long-term effects on cellular function can vary depending on the concentration and duration of exposure. Studies have shown that prolonged exposure to Lucidinprimeveroside can lead to sustained changes in cellular metabolism and gene expression, highlighting its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of Lucidinprimeveroside vary with different dosages in animal models. At lower doses, it has been observed to exert beneficial effects, such as anti-inflammatory and antioxidant properties. At higher doses, Lucidinprimeveroside can exhibit toxic or adverse effects, including cytotoxicity and organ damage. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing potential risks .
Metabolic Pathways
Lucidinprimeveroside is involved in several metabolic pathways, including those related to glycosylation and anthraquinone metabolism. It interacts with enzymes such as glycosyltransferases and glycosidases, which play a role in the synthesis and degradation of glycosides. Additionally, Lucidinprimeveroside can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in these pathways. Understanding these metabolic interactions is crucial for elucidating the compound’s bioactivity and potential therapeutic applications .
Transport and Distribution
The transport and distribution of Lucidinprimeveroside within cells and tissues are mediated by specific transporters and binding proteins. Once absorbed, Lucidinprimeveroside is distributed to various tissues, where it can accumulate and exert its effects. The compound’s distribution is influenced by factors such as tissue perfusion, binding affinity, and cellular uptake mechanisms. These factors determine the localization and concentration of Lucidinprimeveroside within different tissues, impacting its overall bioactivity .
Subcellular Localization
Lucidinprimeveroside exhibits specific subcellular localization patterns, which are essential for its activity and function. It is primarily localized in the cytoplasm and can be found in various organelles, including the endoplasmic reticulum and mitochondria. The compound’s localization is directed by targeting signals and post-translational modifications, which ensure its proper distribution within the cell. This subcellular localization is crucial for Lucidinprimeveroside’s interactions with specific biomolecules and its overall bioactivity .
属性
IUPAC Name |
1-hydroxy-2-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O14/c27-6-12-14(5-11-16(19(12)31)18(30)10-4-2-1-3-9(10)17(11)29)39-26-24(36)22(34)21(33)15(40-26)8-38-25-23(35)20(32)13(28)7-37-25/h1-5,13,15,20-28,31-36H,6-8H2/t13-,15-,20+,21-,22+,23-,24-,25+,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKNRXOMCYTFJF-WFLOGZPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(C(=C4C(=C3)C(=O)C5=CC=CC=C5C4=O)O)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(C(=C4C(=C3)C(=O)C5=CC=CC=C5C4=O)O)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40952155 | |
| Record name | 4-Hydroxy-3-(hydroxymethyl)-9,10-dioxo-9,10-dihydroanthracen-2-yl 6-O-pentopyranosylhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40952155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29706-59-0 | |
| Record name | Lucidin primeveroside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29706-59-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lucidin 3-O-beta-primveroside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029706590 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-3-(hydroxymethyl)-9,10-dioxo-9,10-dihydroanthracen-2-yl 6-O-pentopyranosylhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40952155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the key finding regarding Lucidinprimeveroside's interaction with DNA in the study?
A1: The research demonstrates that Lucidinprimeveroside, similar to its aglycone Lucidin (1,3-dihydroxy-2-hydroxymethylanthraquinone), can form adducts with DNA both in vitro and in vivo. This was observed in primary rat hepatocytes treated with a glycoside mixture containing Lucidinprimeveroside and in multiple organs (liver, kidney, duodenum, and colon) of mice orally administered the glycoside mixture []. This suggests potential genotoxicity of this compound.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3S)-3-[4-(4-carbamimidoylphenoxy)butanoylamino]-4-[[(2S)-1-(1,1-dioxo-1,4-thiazinan-4-yl)-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1214087.png)

